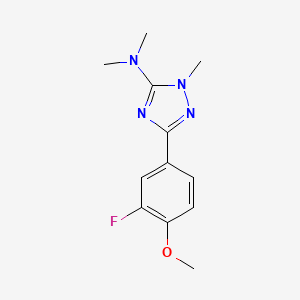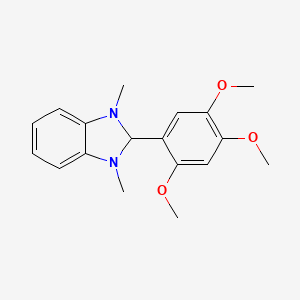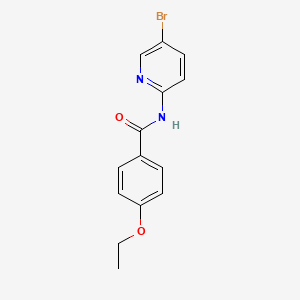![molecular formula C19H27N3O2 B5635830 N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide](/img/structure/B5635830.png)
N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of piperidine carboxamides. A-836,339 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2 receptor). The CB2 receptor is mainly expressed in immune cells and is involved in the regulation of inflammation and immune responses. A-836,339 has gained significant attention in the scientific community due to its potential applications in the treatment of various inflammatory and autoimmune diseases.
作用机制
A-836,339 selectively activates the CB2 receptor, which is mainly expressed in immune cells. Activation of the CB2 receptor leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. A-836,339 has also been shown to reduce the migration of immune cells to the site of inflammation, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
A-836,339 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. A-836,339 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A-836,339 has also been shown to have potential applications in the treatment of cancer due to its anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
A-836,339 has several advantages for lab experiments. It is a selective agonist of the CB2 receptor and does not activate the CB1 receptor, which is mainly expressed in the brain and is responsible for the psychoactive effects of cannabinoids. A-836,339 is also highly potent and has a long half-life, which makes it suitable for in vivo experiments. However, A-836,339 has some limitations for lab experiments. It is a synthetic compound and may have potential toxicity issues. Furthermore, A-836,339 has not been extensively studied in humans and its safety profile in humans is not well established.
未来方向
A-836,339 has several potential applications in the treatment of various inflammatory and autoimmune diseases. Future research should focus on the development of more potent and selective agonists of the CB2 receptor. Furthermore, the safety profile of A-836,339 in humans should be established through clinical trials. A-836,339 may also have potential applications in the treatment of neurodegenerative diseases and cancer, and further research should be conducted to explore these applications.
合成方法
A-836,339 can be synthesized using a multistep process starting from the commercially available 3-isopropenylphenylacetic acid. The first step involves the conversion of 3-isopropenylphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,4-diaminobutane to form the corresponding amide. The amide is then subjected to a series of reactions involving reduction, protection, and deprotection steps to yield the final product, A-836,339.
科学研究应用
A-836,339 has been extensively studied for its potential applications in the treatment of various inflammatory and autoimmune diseases. The CB2 receptor, which is selectively activated by A-836,339, is mainly expressed in immune cells and is involved in the regulation of inflammation and immune responses. A-836,339 has been shown to reduce inflammation and pain in various animal models of inflammatory diseases such as arthritis, multiple sclerosis, and colitis.
属性
IUPAC Name |
1-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)15-6-5-7-16(12-15)19(3,4)21-18(24)22-10-8-14(9-11-22)17(20)23/h5-7,12,14H,1,8-11H2,2-4H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJSVUIOPBFMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~1~-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1,4-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5635749.png)
![(3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5635760.png)
![(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635761.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5635770.png)

![[(3R*,5R*)-1-(5-ethoxy-2-furoyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5635777.png)
![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635783.png)

![5-tert-butyl-N-{2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5635801.png)


![7-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5635817.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)
![1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5635839.png)